Oc1c2C(=O)CCC(=O)c2c(O)c3ccccc13
. The synthesis of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone can be achieved through several methods. A common synthetic pathway involves the reduction of 1,4,5,8-tetrahydroxyanthraquinone using reducing agents such as sodium dithionite or lithium aluminum hydride. The reaction conditions typically require an aqueous medium with controlled pH levels to ensure optimal yields.
Key Parameters:
The molecular structure of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone features a fused ring system characteristic of anthraquinones. The compound contains four hydroxyl groups (-OH) located at the 1, 4, 5, and 8 positions on the anthraquinone backbone. The presence of these hydroxyl groups significantly influences its chemical behavior and solubility properties.
Structural Features:
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone participates in several chemical reactions:
1. Oxidation Reactions:
2. Reduction Reactions:
3. Substitution Reactions:
Common Reaction Conditions:
The mechanism of action for 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone is complex and varies depending on its application:
Biochemical Activity:
Pharmacokinetics:
The physical and chemical properties of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone include:
Property | Value |
---|---|
Boiling Point | Approximately 543.8 °C |
Density | Approximately 1.79 g/cm³ |
Solubility | Very slightly soluble in DMSO (heated) |
Color | Dark brown to black |
pKa | Approximately 4.20 |
The compound is stable under standard conditions but should be stored in a refrigerator to maintain its integrity .
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone has several scientific applications:
1. Dye Production:
2. Anticancer Research:
3. Biochemical Studies:
4. Material Science:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2